molecular formula C6H5NOS B12938322 4-Methoxythiophene-2-carbonitrile

4-Methoxythiophene-2-carbonitrile

Cat. No.: B12938322
M. Wt: 139.18 g/mol
InChI Key: DJOUOMJXAVJHDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxythiophene-2-carbonitrile is an organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The methoxy group at the 4-position and the nitrile group at the 2-position make this compound particularly interesting for various chemical and industrial applications. Its molecular formula is C6H5NOS, and it has a molecular weight of 139.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxythiophene-2-carbonitrile typically involves the bromination of methoxythiophene followed by a nucleophilic substitution reaction. One common method is as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and nucleophilic substitution reactions, but with optimized conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxythiophene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methoxythiophene-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxythiophene-2-carbonitrile depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to various biological effects. For example, its antimicrobial activity could be due to the inhibition of essential bacterial enzymes. In industrial applications, its role as a building block in polymers or semiconductors involves its incorporation into larger molecular structures, affecting their electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the methoxy and nitrile groups, which confer distinct electronic properties. The methoxy group is an electron-donating group, while the nitrile group is electron-withdrawing. This combination allows for fine-tuning of the compound’s reactivity and makes it a versatile building block in various chemical syntheses .

Properties

Molecular Formula

C6H5NOS

Molecular Weight

139.18 g/mol

IUPAC Name

4-methoxythiophene-2-carbonitrile

InChI

InChI=1S/C6H5NOS/c1-8-5-2-6(3-7)9-4-5/h2,4H,1H3

InChI Key

DJOUOMJXAVJHDS-UHFFFAOYSA-N

Canonical SMILES

COC1=CSC(=C1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.